molecular formula C22H21ClN6O3 B2511712 N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189702-58-6

N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2511712
CAS No.: 1189702-58-6
M. Wt: 452.9
InChI Key: JBVFJUIUKFIYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a morpholine ring and an acetamide-linked 3-chloro-4-methylphenyl substituent. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring, along with a morpholino group that enhances solubility and bioavailability .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-14-6-7-15(12-16(14)23)24-19(30)13-28-22(31)29-18-5-3-2-4-17(18)25-20(21(29)26-28)27-8-10-32-11-9-27/h2-7,12H,8-11,13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVFJUIUKFIYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a quinoxaline moiety and a morpholine group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer).
  • Mechanism of Action : The compound may induce apoptosis and cell cycle arrest at the G2/M phase, as observed in related studies using MTT assays and flow cytometry .
Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis induction
A54912.8Cell cycle arrest
SW48010.5Apoptosis and necrosis

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. The compound's structural components suggest potential activity against both gram-positive and gram-negative bacteria:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 0.25 to 0.5 µg/mL for derivatives similar to the target compound .
Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.5Bacteriostatic

Anti-inflammatory Properties

The incorporation of morpholine groups in similar compounds has been linked to anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • In Vitro Studies : Showed a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with quinoxaline derivatives.

Case Studies

  • Study on Quinoxaline Derivatives : A comprehensive review highlighted that modifications in the quinoxaline structure can lead to enhanced biological activity against multiple diseases, including cancer and infections .
  • Clinical Evaluation : A specific derivative was evaluated in a clinical setting for its effectiveness against melanoma, demonstrating significant cytotoxic effects comparable to established chemotherapeutics .

Scientific Research Applications

Anticancer Activity

The compound belongs to a class of molecules known as triazoloquinoxalines, which have shown significant anticancer properties. Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit potent activity against various cancer cell lines, including melanoma and breast cancer cells. For instance:

  • Mechanism of Action : The compound acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor and induces apoptosis by arresting the cell cycle at the G2/M phase. This process involves the upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating oncogenic survival proteins like Bcl-2 .
  • Case Studies : In studies involving the A375 melanoma cell line, several derivatives exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. The triazoloquinoxaline derivatives have demonstrated effectiveness against a range of bacterial strains:

  • In Vitro Studies : Compounds derived from this scaffold were tested against both Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity comparable to conventional antibiotics .
  • Mechanism : The mechanism often involves interference with bacterial DNA synthesis or protein function, although specific pathways for this compound require further elucidation.

Antiviral Activity

Research into the antiviral potential of N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has indicated that it may inhibit viral replication:

  • Target Viruses : Preliminary studies suggest efficacy against viruses such as influenza and other RNA viruses. The exact mechanism remains under investigation but may involve inhibition of viral polymerases or proteases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models:

  • Research Findings : Studies have demonstrated that derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. This suggests potential applications in treating inflammatory diseases by modulating immune responses .

Summary Table of Applications

ApplicationMechanism/ActivityNotable Findings
AnticancerVEGFR-2 inhibition; apoptosis inductionEffective against melanoma cell lines
AntibacterialDisruption of bacterial functionActive against Gram-positive and Gram-negative bacteria
AntiviralInhibition of viral replicationPotential efficacy against influenza viruses
Anti-inflammatoryInhibition of NO productionReduces inflammation in LPS-induced models

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Triazoloquinoxaline vs. Quinazolinone Derivatives
  • N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Difference: Lacks the morpholino group and has a 4-chlorophenyl substituent instead of 3-chloro-4-methylphenyl. Impact: The absence of morpholine reduces solubility, while the 4-chloro substitution may alter target binding affinity compared to the meta-chloro/methyl group in the target compound .
  • N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Difference: Substitutes the 3-chlorophenyl group without the 4-methyl moiety.
Thiazole and Quinazolinamine Analogues
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Structural Difference: Replaces triazoloquinoxaline with a thiazole ring. Impact: Thiazole-based compounds often exhibit different pharmacokinetic profiles, with reduced π-π stacking interactions critical for kinase inhibition .
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine ():
    • Structural Difference : Quinazolinamine core with a morpholinylpropoxy chain.
    • Impact : The extended morpholine-propoxy linker may improve tissue penetration but could introduce metabolic instability .

Substituent Effects on Bioactivity

Chloro/Methyl Phenyl Groups
  • 3-Chloro-4-methylphenyl (Target Compound):
    • The chloro group enhances electrophilicity for covalent binding to cysteine residues in kinases, while the methyl group increases lipophilicity for membrane traversal .
Morpholino vs. Non-Morpholino Derivatives
  • The morpholino group in the target compound improves aqueous solubility and metabolic stability compared to methyl or thiazole substituents in analogs like those in and .

Pharmacological Implications

  • Analog Limitations: Compounds lacking morpholino () or with thiazole cores () may exhibit reduced solubility or off-target effects, limiting therapeutic utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.